trans-Eldecalcitol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

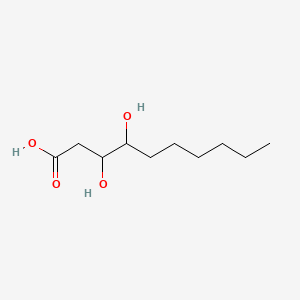

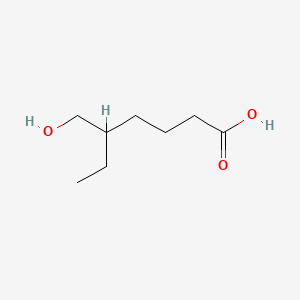

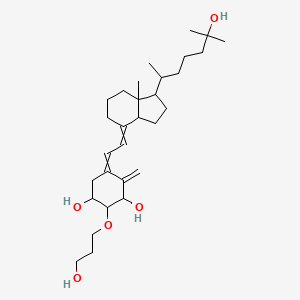

Trans-Eldecalcitol, also known as this compound, is a useful research compound. Its molecular formula is C30H50O5 and its molecular weight is 490.725. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Eldecalcitol, also known as trans-Eldecalcitol or 5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol, primarily targets the Vitamin D3 receptor (VDR) . The VDR plays a crucial role in calcium and phosphate metabolism, which are vital for bone health .

Mode of Action

Eldecalcitol is an analog of 1α,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2β position . It binds to the VDR with less affinity but binds to the vitamin D-binding protein with higher affinity than 1,25 (OH)2D3, showing a long half-life in plasma . This interaction with its targets leads to changes in gene expression that influence calcium and phosphate metabolism .

Biochemical Pathways

Eldecalcitol affects several biochemical pathways. It has been found to suppress the PI3K/AKT/FOXOs pathway, which is involved in muscle atrophy . Additionally, it has been shown to inhibit the NF-κB signaling pathway, which plays a role in inflammation and immunity .

Result of Action

Eldecalcitol has been found to be effective in increasing bone mass and enhancing bone strength in rodents . It also effectively and safely increased lumbar and hip bone mineral density (BMD) in osteoporotic patients who also received vitamin D3 supplementation . Moreover, it has been associated with a higher risk of hypercalciuria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Eldecalcitol. For instance, food intake can affect the absorption of the drug . .

Análisis Bioquímico

Biochemical Properties

Eldecalcitol plays a significant role in biochemical reactions. It has strong effects to reduce calcium reabsorption into the body from bones, therefore increasing bone mineral density . In animals, Eldecalcitol inhibits the activity of osteoclasts for the function to reduce bone degradation for calcium, while still able to maintain osteoblast function so as to not hinder bone formation .

Cellular Effects

Eldecalcitol influences cell function by inhibiting bone resorption and increasing bone mineral density (BMD) in osteoporotic patients . It also displays anti-tumor effect and inhibits cell proliferation, migration and induces apoptosis by suppressing GPx-1 .

Molecular Mechanism

Eldecalcitol exerts its effects at the molecular level through binding interactions with biomolecules. It inhibits the activity of osteoclasts, reducing bone degradation for calcium, while maintaining osteoblast function to not hinder bone formation .

Temporal Effects in Laboratory Settings

Over time, Eldecalcitol has been observed to increase bone mineral density and strengthen bone structure . It decreases bone reabsorption as observed through a bone reabsorption marker .

Dosage Effects in Animal Models

In animal models, the effects of Eldecalcitol vary with different dosages. It has been found to be a more potent inhibitor of bone resorption than alfacalcidol in an estrogen-deficient rat model of osteoporosis .

Metabolic Pathways

Eldecalcitol is involved in the metabolic pathway of vitamin D. It inhibits bone resorption and increases bone mineral density, effectively altering the metabolic flux of calcium in the body .

Propiedades

IUPAC Name |

5-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEXGDDBXLBRTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione](/img/structure/B571480.png)